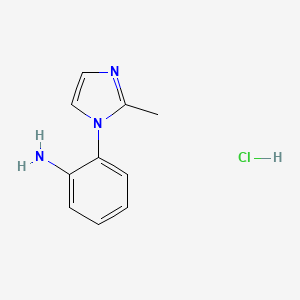

2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride

説明

特性

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPJSMKAJWWYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution represents a foundational approach for introducing the 2-methylimidazole moiety onto the aniline ring. In this method, 2-chloroaniline serves as the electrophilic substrate, reacting with 2-methylimidazole under basic conditions. A modified protocol derived from analogous imidazole-acetamide syntheses involves:

- Protection of the Aniline Amino Group :

Acetylation of 2-chloroaniline using acetic anhydride in pyridine yields 2-chloroacetanilide, preventing unwanted side reactions during subsequent steps. - Substitution Reaction :

Reacting 2-chloroacetanilide with 2-methylimidazole in dimethyl sulfoxide (DMSO) at 80°C for 2 hours in the presence of potassium carbonate (K₂CO₃) facilitates displacement of the chloride. - Deprotection :

Hydrolysis of the acetyl group via refluxing with 6M hydrochloric acid (HCl) regenerates the free aniline. - Salt Formation :

Treating the free base with concentrated HCl in ethanol precipitates the hydrochloride salt.

Key Data :

Buchwald-Hartwig Amination

Transition metal-catalyzed coupling offers superior regioselectivity for constructing the C–N bond between imidazole and aniline. Adapted from palladium-mediated protocols, this method employs:

- Substrate Preparation :

2-Bromoaniline and 2-methylimidazole are dissolved in anhydrous 1,4-dioxane. - Catalytic System :

Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos ligand (10 mol%), and cesium carbonate (Cs₂CO₃) as base. - Reaction Conditions :

Reflux at 110°C under nitrogen for 12 hours. - Work-Up :

Filtration, solvent removal, and purification via silica gel chromatography. - Hydrochloride Formation :

Treatment with HCl gas in diethyl ether.

Key Data :

Direct Alkylation of 2-Aminophenol Derivatives

While less common, alkylation strategies utilize 2-aminophenyl ethers or esters as intermediates. For example, reacting 2-(methylsulfonyl)aniline with 2-methylimidazole in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields the target compound after acidic work-up.

Key Data :

- Yield: 65–70%

- Byproducts: <5% (sulfonic acid derivatives)

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance NAS reactivity by stabilizing transition states, while ethereal solvents (dioxane) improve catalyst performance in cross-coupling reactions. Ethanol and methanol are preferred for recrystallization due to their differential solubility profiles.

Temperature and Time Profiling

Optimal temperatures range from 80°C (NAS) to 110°C (Buchwald-Hartwig), with prolonged heating (>12 hours) leading to decomposition. Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

Fourier-Transform Infrared Spectroscopy (FTIR) :

- N–H Stretch (Aromatic amine): 3370–3390 cm⁻¹

- C–N Stretch (Imidazole): 1615–1625 cm⁻¹

- C–Cl Vibrations (Hydrochloride): 650–680 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆) :

- δ 2.45 (s, 3H, CH₃-imidazole)

- δ 6.85–7.50 (m, 4H, Ar–H)

- δ 8.20 (s, 1H, Imidazole H-4)

- δ 10.10 (s, 1H, NH₃⁺Cl⁻)

13C NMR :

- 155.2 ppm (C–N, imidazole)

- 128.4–135.6 ppm (Aromatic carbons)

- 14.2 ppm (CH₃-imidazole)

Comparative Analysis of Synthetic Methods

| Parameter | NAS | Buchwald-Hartwig | Direct Alkylation |

|---|---|---|---|

| Yield (%) | 68–72 | 75–82 | 65–70 |

| Purity (%) | >95 | >98 | 90–93 |

| Reaction Time (h) | 4 | 12 | 6 |

| Scalability | Moderate | High | Low |

| Cost Efficiency | High | Moderate | High |

Industrial-Scale Considerations

Batch processes using NAS or Buchwald-Hartwig protocols dominate production, with continuous flow systems emerging for higher throughput. Solvent recovery systems (e.g., DMSO distillation) and catalyst recycling (Pd) improve sustainability. Regulatory compliance requires strict control of residual solvents (ICH Q3C) and heavy metals (<10 ppm Pd).

Challenges and Mitigation Strategies

- Byproduct Formation :

Oxidative dimerization of imidazole rings occurs above 120°C, mitigated by inert atmospheres and temperature monitoring. - Salt Hygroscopicity :

Storage under nitrogen with desiccants prevents deliquescence. - Catalyst Deactivation : Ligand poisoning by amine substrates is addressed using bulkier phosphine ligands (e.g., DavePhos).

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the piperidine ring is susceptible to nucleophilic substitution under basic conditions. This reactivity is exemplified in analogous compounds, where sulfonamide derivatives undergo displacement reactions with amines or alkoxides to form substituted piperidine intermediates . For example:

-

Reaction with amines : The sulfonyl group can act as a leaving group, enabling substitution by nucleophiles like primary or secondary amines. This is often performed in polar aprotic solvents (e.g., DMF) with bases such as LiH or NaH .

-

Reaction with alkoxides : Methanol or ethanol in basic conditions may replace the sulfonyl group with alkoxy moieties, though this pathway is less common for sterically hindered systems.

Example reaction pathway :

Alkylation/Acylation of the Piperidine Nitrogen

The tertiary nitrogen in the piperidine ring can undergo alkylation or acylation. This is demonstrated in the synthesis of related oxadiazole-piperidine hybrids, where alkyl halides or acyl chlorides react with the nitrogen under mild conditions :

-

Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with lithium hydride forms N-alkylated derivatives.

-

Acylation : Acetyl chloride or benzoyl chloride in dichloromethane introduces acyl groups at the nitrogen .

Key conditions :

Electrophilic Substitution on the Thiophene Ring

The thiophen-3-yl group undergoes electrophilic substitution, particularly at the α-positions (C2 and C5). Halogenation or nitration can occur under standard conditions:

-

Halogenation : Reaction with Cl₂/FeCl₃ or Br₂ in CCl₄ introduces halogens at the thiophene ring .

-

Nitration : HNO₃/H₂SO₄ mixture facilitates nitration, though regioselectivity depends on steric and electronic effects of existing substituents .

Example :

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole core participates in cycloaddition and hydrolysis reactions:

-

[3+2] Cycloaddition : Reacts with dipolarophiles (e.g., alkynes) under thermal conditions to form fused heterocycles .

-

Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the oxadiazole ring, yielding hydrazide or carboxylic acid derivatives .

Hydrolysis pathway :

Oxidation/Reduction Reactions

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by modulating signaling pathways involved in cancer cell proliferation. A notable study demonstrated that certain imidazole compounds displayed high levels of antimitotic activity against human tumor cells, suggesting potential as anticancer agents .

Vaccine Adjuvants

The compound has also been investigated for its role as a vaccine adjuvant. It can enhance immune responses by activating Toll-like receptors (TLRs), specifically TLR1/2 heterodimers. This activation is crucial for developing effective vaccines against various infectious diseases and cancers .

Enzyme Modulation

Due to its structural similarity to histidine, this compound can interact with metal ions and modulate enzyme activity. It has been shown to influence biochemical pathways by binding to specific enzymes, which could lead to therapeutic applications in enzyme-related disorders.

Agricultural Applications

Pesticide Development

The compound's biological activity suggests potential use in developing new pesticides or herbicides. Its ability to interact with biological targets may allow it to disrupt pest metabolism or growth, providing an environmentally friendly alternative to conventional agrochemicals.

Biochemical Research

Metal Ion Coordination Studies

One of the significant applications of this compound is in biochemical research focusing on metal ion coordination. The compound can form complexes with various metal ions, which are essential for understanding metalloprotein functions and developing metallodrugs .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to different biological targets. These studies help elucidate the mechanism of action of the compound and its derivatives in biological systems, paving the way for drug design and development .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Positional Isomers: 2- vs. 3-Substituted Imidazolyl Anilines

The 3-(2-methyl-1H-imidazol-1-yl)aniline isomer (CAS [184098-19-9] ) shares the same molecular formula (C₁₀H₁₁N₃ ) but differs in the substitution position of the imidazole group (meta vs. ortho). Key differences include:

- Melting Point : The meta isomer melts at 119.5–121.5°C , significantly lower than the ortho derivative, likely due to reduced steric hindrance and altered crystal packing .

- Reactivity : The ortho substitution in the target compound may enhance intramolecular interactions (e.g., hydrogen bonding), influencing solubility and reaction kinetics in synthetic applications.

Imidazole Ring Saturation: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

The compound 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride (CAS [61033-71-4] ) features a partially saturated imidazoline ring. Key distinctions include:

- Molecular Formula : C₉H₁₁N₃·HCl (vs. C₁₀H₁₁N₃·HCl for the target compound).

Pharmacologically Active Derivatives: Cilansetron Hydrochloride

Cilansetron hydrochloride (CAS [209859-87-0] ) incorporates a 2-methylimidazolyl group within a carbazole-based structure. While structurally more complex, its pharmacological application (treatment of irritable bowel syndrome) highlights the versatility of the 2-methylimidazole moiety in drug design. However, the target compound lacks the extended polycyclic framework of cilansetron, limiting direct pharmacological parallels .

Substituent Variations: N-Ethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline

This derivative (CAS [85959-33-7] ) replaces the aniline’s hydrogen with an ethyl group and introduces an ethyl spacer between the imidazole and aniline. Structural differences include:

- Lipophilicity: The ethyl groups may increase log P (octanol/water partition coefficient), enhancing membrane permeability compared to the target compound.

- Applications : Likely used in specialized organic syntheses, though specific data are unavailable .

Comparative Data Table

Key Research Findings and Implications

- Structural Effects on Physical Properties : Ortho substitution in the target compound elevates its melting point compared to the meta isomer, likely due to enhanced crystal lattice stability .

生物活性

2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse biological activities. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The imidazole ring is a significant feature that contributes to its biological properties. Imidazole derivatives often mimic histidine, which plays crucial roles in enzyme catalysis and metal ion binding.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Ligand : The compound may act as a ligand for biological receptors, influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound can exhibit activity against various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Research has highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, activation of Toll-like receptor 2 (TLR2) has been linked to tumor regression in lung and breast cancers .

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis; TLR2 activation | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

Several studies have explored the biological effects of related compounds:

- Anticancer Studies : A study demonstrated that imidazole derivatives can activate SEAP signaling in a dose-dependent manner, indicating their potential as anticancer agents .

- Inflammatory Response : Research indicated that imidazole compounds could enhance vaccine responses and decrease infection-related morbidity in aging populations .

- Enzyme Interaction : Investigations into the binding affinities of these compounds suggest they may modulate biochemical pathways crucial for various physiological functions .

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical methods, often requiring precise control over reaction conditions to optimize yield and purity. Its applications extend beyond medicinal chemistry; it is also utilized in industrial processes for developing dyes and pigments.

Q & A

Basic: What synthetic routes are recommended for 2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methylimidazole with a halogenated aniline derivative under basic conditions. For example:

- Step 1: React 2-methylimidazole with 2-fluoroaniline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2: Purify the intermediate by column chromatography and treat with HCl in ethanol to obtain the hydrochloride salt .

Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Contradictions often arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:

- Multi-Technique Validation: Cross-reference ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm ) with HRMS (expected [M+H]+: 174.1 for free base) and IR (N-H stretch ~3400 cm⁻¹) .

- X-ray Crystallography: Use SHELX software for refinement to resolve ambiguities in bond lengths/angles, especially for imidazole ring conformation .

- Dynamic NMR Studies: Assess temperature-dependent shifts to identify tautomeric equilibria or rotational barriers .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Based on SDS data for structurally similar imidazole derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

- First Aid: For skin contact, rinse with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Advanced: How can reaction yields be optimized for moisture-sensitive intermediates?

Methodological Answer:

Moisture sensitivity is critical during the coupling step (e.g., imidazole-amine bond formation):

- Anhydrous Conditions: Use freshly distilled DMF, molecular sieves (3Å), and inert gas (N₂/Ar) purging .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for Ullmann-type couplings, optimizing equivalents (0.5–2 mol%) .

- Workup: Quench reactions with degassed brine and extract under nitrogen to minimize hydrolysis. Typical yields range from 60–85% after salt formation .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), retention time ~8.2 minutes .

- Melting Point: Confirm purity via sharp melting point (mp 132.5–134.5°C for free base; hydrochloride salt may vary) .

- Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C: 54.5%, H: 5.6%, N: 19.1% for C₁₀H₁₁N₃·HCl) .

Advanced: How to address unexpected by-products in synthesis?

Methodological Answer:

By-products may arise from:

- Overalkylation: Use stoichiometric control (1:1 molar ratio of reactants) and lower temperatures (<80°C) .

- Oxidative Degradation: Add antioxidants (e.g., BHT) and avoid prolonged heating .

- Mechanistic Studies: Employ LC-MS to identify by-products (e.g., m/z 190.1 for di-alkylated species) and optimize protecting groups (e.g., Boc for amine protection) .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

- pH Stability: Stable in pH 4–7 (hydrochloride salt). Avoid alkaline conditions (pH >8) to prevent free base precipitation .

- Thermal Stability: Decomposes above 150°C, releasing HCl, CO, and NOx. Store at ≤25°C with desiccants .

- Light Sensitivity: Degrades under UV exposure; use amber glassware and minimize ambient light .

Advanced: How to design a stability-indicating assay for this compound?

Methodological Answer:

- Forced Degradation: Expose to heat (70°C/48h), acid (0.1M HCl/24h), and UV (254 nm/72h) .

- HPLC Method Development: Use a gradient elution (10–90% acetonitrile in 20 minutes) to separate degradation products (e.g., hydrolyzed imidazole at RRT 0.87) .

- Validation Parameters: Assess specificity, linearity (R² >0.999), and LOD/LOQ (≤0.1% w/w) per ICH guidelines .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:

While direct data is limited, structurally related imidazole derivatives exhibit:

- Serotonin Receptor Modulation: Ondansetron analogs (e.g., 5-HT₃ antagonists) show antiemetic activity .

- Antimicrobial Potential: Imidazole cores are known for targeting microbial enzymes (e.g., CYP51 in fungi) .

- Kinase Inhibition: Analogous compounds (e.g., nilotinib intermediates) suggest kinase-binding potential .

Advanced: How to validate computational models for predicting reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict nucleophilic sites (e.g., imidazole N1 position) .

- Docking Studies: Use AutoDock Vina to simulate binding with 5-HT₃ receptors (PDB: 6HIS). Compare with experimental IC₅₀ values .

- Machine Learning: Train models on PubChem data (e.g., logP, H-bond donors) to predict solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。